molecular formula C17H19BrN2O4S B322736 N-[4-(1-azepanylsulfonyl)phenyl]-5-bromo-2-furamide

N-[4-(1-azepanylsulfonyl)phenyl]-5-bromo-2-furamide

Cat. No.: B322736
M. Wt: 427.3 g/mol
InChI Key: ORBGYVKKSPSPGR-UHFFFAOYSA-N
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Description

N-[4-(1-azepanylsulfonyl)phenyl]-5-bromo-2-furamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an azepane ring, a sulfonyl group, a bromofuran moiety, and a carboxamide group. Its complex structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-azepanylsulfonyl)phenyl]-5-bromo-2-furamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The azepane ring is then reacted with sulfonyl chlorides in the presence of a base to introduce the sulfonyl group.

    Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to obtain the bromofuran derivative.

    Coupling Reaction: The bromofuran derivative is coupled with the sulfonylated azepane derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-azepanylsulfonyl)phenyl]-5-bromo-2-furamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the functional groups.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the furan ring.

Scientific Research Applications

N-[4-(1-azepanylsulfonyl)phenyl]-5-bromo-2-furamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(1-azepanylsulfonyl)phenyl]-5-bromo-2-furamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(azepan-1-ylsulfonyl)phenyl]-N’-phenylthiourea
  • N-[4-(azepan-1-ylsulfonyl)phenyl]propanamide
  • N-[4-(azepan-1-ylsulfonyl)phenyl]-6-methylpyrimidin-4-amine

Uniqueness

N-[4-(1-azepanylsulfonyl)phenyl]-5-bromo-2-furamide is unique due to its combination of an azepane ring, a sulfonyl group, a bromofuran moiety, and a carboxamide group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in multiple fields.

Properties

Molecular Formula

C17H19BrN2O4S

Molecular Weight

427.3 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-bromofuran-2-carboxamide

InChI

InChI=1S/C17H19BrN2O4S/c18-16-10-9-15(24-16)17(21)19-13-5-7-14(8-6-13)25(22,23)20-11-3-1-2-4-12-20/h5-10H,1-4,11-12H2,(H,19,21)

InChI Key

ORBGYVKKSPSPGR-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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